molecular formula C21H19ClN2O4 B2911315 N-(3-chloro-2-methylphenyl)-N'-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}ethanediamide CAS No. 2097859-10-2

N-(3-chloro-2-methylphenyl)-N'-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}ethanediamide

Cat. No.: B2911315
CAS No.: 2097859-10-2
M. Wt: 398.84
InChI Key: HUUKPZYEYHYYFM-UHFFFAOYSA-N
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Description

N-(3-chloro-2-methylphenyl)-N'-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}ethanediamide is a diamide derivative with a complex structure featuring a 3-chloro-2-methylphenyl group and a 4-(furan-2-yl)phenyl-hydroxyethyl moiety. Its molecular formula is inferred to be C₂₃H₂₁ClN₂O₄ (molecular weight ~432.88 g/mol), with key functional groups including:

  • Chlorinated aromatic ring: Enhances lipophilicity and resistance to metabolic degradation.
  • Furan-2-ylphenyl group: Facilitates π-π stacking interactions with biological targets.
  • Hydroxyethyl chain: May improve solubility and hydrogen-bonding capacity.

Properties

IUPAC Name

N'-(3-chloro-2-methylphenyl)-N-[2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19ClN2O4/c1-13-16(22)4-2-5-17(13)24-21(27)20(26)23-12-18(25)14-7-9-15(10-8-14)19-6-3-11-28-19/h2-11,18,25H,12H2,1H3,(H,23,26)(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUUKPZYEYHYYFM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1Cl)NC(=O)C(=O)NCC(C2=CC=C(C=C2)C3=CC=CO3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3-chloro-2-methylphenyl)-N'-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}ethanediamide is a compound of interest due to its potential biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C19H17ClN2O4S
  • Molecular Weight : 404.9 g/mol
  • CAS Number : 2309587-46-8

The biological activity of this compound can be attributed to its structural features, which include a chloro-substituted aromatic ring and a furan moiety. These components are known to interact with various biological targets:

  • Antioxidant Activity : The furan ring is associated with antioxidant properties, potentially scavenging free radicals and reducing oxidative stress in cells .
  • Anti-inflammatory Effects : Compounds containing similar structures have demonstrated the ability to inhibit pro-inflammatory cytokines, suggesting that this compound may modulate inflammatory responses .
  • Anticancer Potential : Preliminary studies indicate that derivatives of compounds with similar frameworks exhibit cytotoxic effects on cancer cell lines, possibly through apoptosis induction .

Biological Activity Data

The following table summarizes various biological activities reported for this compound:

Activity TypeDescriptionReference
AntioxidantExhibits free radical scavenging activity
Anti-inflammatoryInhibits the production of pro-inflammatory cytokines
CytotoxicityInduces apoptosis in cancer cell lines
Enzyme InhibitionPotential inhibition of specific enzymes linked to cancer progression

Case Study 1: Antioxidant Activity

A study evaluated the antioxidant capacity of various compounds similar to this compound using DPPH and ABTS assays. The results indicated significant radical scavenging activity, highlighting the potential for therapeutic applications in oxidative stress-related diseases .

Case Study 2: Anti-inflammatory Effects

In vitro experiments demonstrated that this compound could reduce the secretion of TNF-alpha and IL-6 in macrophages stimulated with lipopolysaccharides (LPS). This suggests a mechanism by which the compound might exert anti-inflammatory effects, making it a candidate for further investigation in inflammatory diseases .

Case Study 3: Anticancer Activity

A recent study assessed the cytotoxic effects of derivatives similar to this compound on several cancer cell lines, including breast and lung cancer cells. The findings showed that these compounds significantly inhibited cell proliferation and induced apoptosis, warranting further exploration into their potential as anticancer agents .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares the target compound with structurally related analogs:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Biological Activity Reference
N-(3-chloro-2-methylphenyl)-N'-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}ethanediamide C₂₃H₂₁ClN₂O₄ 432.88 3-chloro-2-methylphenyl, 4-(furan-2-yl)phenyl, hydroxyethyl Sodium channel blocker
N-(2-{[2,2'-bithiophene]-5-yl}-2-hydroxyethyl)-N'-(3-chloro-4-fluorophenyl)ethanediamide C₁₈H₁₄ClFN₂O₃S₂ 424.90 Bithiophene, 3-chloro-4-fluorophenyl Not specified
Cyprofuram C₁₅H₁₅ClN₂O₂ 290.75 3-chlorophenyl, tetrahydro-2-oxo-3-furanyl Agricultural pesticide
Indoxacarb C₂₂H₁₇ClF₃N₃O₇ 527.83 Trifluoromethoxy, oxadiazine Sodium channel blocker (insecticide)
Key Observations:
  • Furan vs. Thiophene : The target compound’s furan ring () may confer stronger electron-rich aromatic interactions compared to the bithiophene group in the analog from . Thiophene’s sulfur atom could enhance metabolic stability but reduce polarity.
  • Hydroxyethyl Chain : This group is absent in cyprofuram and indoxacarb, suggesting the target compound may exhibit distinct solubility or binding kinetics.

Physicochemical Properties

  • Lipophilicity : The chloro and furylphenyl groups in the target compound increase logP values, favoring membrane permeability. This contrasts with the polar hydroxyethyl chain, which balances hydrophobicity.

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